17-Desethynyl Norethindrone Diacetate

Description

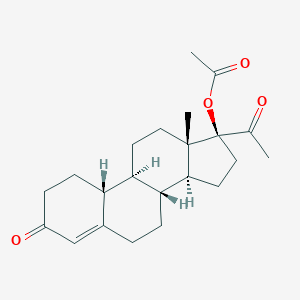

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-13(23)22(26-14(2)24)11-9-20-19-6-4-15-12-16(25)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20H,4-11H2,1-3H3/t17-,18+,19+,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSLFKWJINJVBO-REGVOWLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451932 | |

| Record name | [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66964-58-7 | |

| Record name | 17-Desethynyl norethindrone diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066964587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-DESETHYNYL NORETHINDRONE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FM4UHU5ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Formation Pathways

Synthetic Methodologies for Research Standards

17-Desethynyl Norethindrone (B1679910) Diacetate is primarily synthesized to serve as a certified pharmaceutical reference standard. veeprho.comsynzeal.com These standards are crucial for the accurate identification, quantification, and quality control of impurities in Active Pharmaceutical Ingredients (APIs), specifically Norethindrone Acetate (B1210297). synthinkchemicals.com The synthesis of these reference materials must be meticulously controlled to ensure high purity and structural confirmation. synthinkchemicals.com

While specific proprietary synthesis routes are not extensively published, a plausible methodology involves a multi-step chemical process starting from a suitable steroid precursor, such as a 19-nortestosterone derivative. The process would be designed to introduce an acetyl group at the C-17 position in place of the ethynyl (B1212043) group characteristic of the parent drug, followed by acetylation to form the diacetate. The synthesis must be stereoselective to yield the correct isomer that corresponds to the impurity found in the API. daicelpharmastandards.com The final product is rigorously purified and characterized using techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity before it can be used as a reference standard. synthinkchemicals.com

Table 1: Characteristics of 17-Desethynyl Norethindrone Diacetate as a Research Standard

| Property | Description |

|---|---|

| Compound Name | This compound |

| Synonyms | Norethindrone Acetate EP Impurity E; 3,20-dioxo-19-nor-17α-pregn-4-en-17-yl acetate veeprho.comsynzeal.com |

| CAS Number | 66964-58-7 lgcstandards.com |

| Molecular Formula | C22H30O4 lgcstandards.com |

| Application | Analytical method development, impurity profiling, and quality control for Norethindrone Acetate API synzeal.com |

| Regulatory Status | Recognized as a European Pharmacopoeia (EP) impurity lgcstandards.com |

Pathways of Formation as a Degradation Product in Pharmaceutical Research

This compound has been identified as a degradation product of Norethindrone Acetate. synthinkchemicals.comsynthinkchemicals.com Forced degradation studies, which are essential in pharmaceutical development to determine the stability of a drug substance, have shown that Norethindrone Acetate can degrade under certain stress conditions to form this and other related substances. sphinxsai.comijpsjournal.com

The primary pathway for its formation as a degradant involves the chemical transformation of the parent molecule. Studies have indicated that Norethindrone and its derivatives are susceptible to degradation under hydrolytic conditions, particularly in the presence of acid or alkali. sphinxsai.comnih.gov The formation of this compound likely proceeds through the hydrolytic cleavage of the C-17 ethynyl group from the Norethindrone Acetate steroid core. This transformation results in an intermediate which is subsequently acetylated. The presence of this compound in stability samples underscores the importance of controlling storage conditions to maintain the purity and integrity of the pharmaceutical product. researchgate.net

Table 2: Conditions Leading to Formation as a Degradation Product

| Stress Condition | Potential Pathway | Research Finding |

|---|---|---|

| Acidic/Alkaline Hydrolysis | Cleavage of the 17α-ethynyl group from the Norethindrone Acetate molecule. | Forced degradation studies show significant degradation of Norethindrone compounds under acid and base conditions. sphinxsai.comijpsjournal.com |

| Oxidation | Modification of the steroid ring structure. | Oxidative conditions can lead to the formation of various transformation products from the Norethindrone Acetate core. researchgate.net |

| Thermal Stress | Acceleration of hydrolytic or oxidative degradation. | Exposure to heat can facilitate the formation of degradation-related impurities. sphinxsai.com |

Investigation of Process-Related Formation during Active Pharmaceutical Ingredient Synthesis

Beyond being a degradation product, this compound is classified as a process-related impurity in the synthesis of Norethindrone Acetate. synthinkchemicals.comfda.gov It is officially designated as "Norethindrone Acetate EP Impurity E" by the European Pharmacopoeia, highlighting its regulatory significance. veeprho.comsynzeal.com Process-related impurities are substances that are formed as by-products during the manufacturing of an API. daicelpharmastandards.com

The formation of this specific impurity can occur due to several factors within the synthetic process. These may include the presence of a starting material or intermediate that lacks the 17α-ethynyl group, which is then carried through subsequent reaction steps. Incomplete ethynylation of a precursor molecule could also lead to the formation of the desethynyl analogue. This analogue can then undergo the same final esterification or acetylation steps as the intended molecule, resulting in the formation of this compound as a final impurity. Controlling the purity of starting materials and optimizing reaction conditions are critical to minimize the formation of such process-related impurities. daicelpharmastandards.com

Table 3: Potential Sources of Process-Related Formation

| Source | Description |

|---|---|

| Starting Material Impurities | Presence of a steroid precursor lacking the C-17 ethynyl group in the initial raw materials. |

| Incomplete Reactions | Failure to achieve complete ethynylation at the C-17 position of a key intermediate during synthesis. |

| Side Reactions | Unintended chemical reactions occurring in parallel with the main synthesis pathway, leading to the formation of the desethynyl structure. |

Stereochemical Considerations in Synthesis and Formation

The stereochemistry of this compound is a critical aspect of its chemical identity, and it is precisely defined by its systematic IUPAC name: [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate. veeprho.com This name specifies the exact three-dimensional arrangement of atoms at six different chiral centers within the steroid's complex ring structure.

The formation of this compound, whether through deliberate synthesis for a reference standard or as an unintended impurity, must result in this specific stereoisomer. The biological activity and physicochemical properties of steroids are highly dependent on their stereochemistry. Therefore, any synthetic route for the reference standard must be stereoselective, ensuring that the chiral integrity of the steroid backbone is maintained from the starting material to the final product. Likewise, its formation as a process-related or degradation impurity invariably retains the core stereochemistry of the parent Norethindrone Acetate molecule. The analytical methods used for its detection and quantification must be able to distinguish it from other potential stereoisomers.

Table 4: Stereochemical Configuration of this compound

| Chiral Center | Configuration |

|---|---|

| C-8 | R |

| C-9 | S |

| C-10 | R |

| C-13 | S |

| C-14 | S |

Biochemical Interactions and Metabolic Investigations Preclinical/in Vitro

In Vitro Biotransformation Pathways and Metabolite Profiling

In vitro studies on norethindrone (B1679910), the parent compound of 17-Desethynyl Norethindrone Diacetate, have identified several key biotransformation pathways. The primary metabolic route involves the reduction of the A-ring of the steroid nucleus. This process is catalyzed by enzymes such as 5α-reductase and 3α- and 3β-hydroxysteroid dehydrogenases.

Studies utilizing rat uterus, vagina, and aorta have demonstrated the conversion of norethisterone to its 5α-reduced and 3α-hydroxylated metabolite, 3α-OH,5α-H-norethisterone, as a major metabolic product. nih.gov Similarly, in vitro experiments with osteoblastic cells have shown extensive bioconversion of norethisterone to 5α-reduced metabolites, including 5α-dihydro NET, 3α,5α-tetrahydro NET, and 3β,5α-tetrahydro NET. nih.govbioscientifica.com The formation of these metabolites indicates the significant activity of 5α-steroid reductase and aldo-keto reductases in the metabolism of norethindrone. nih.govbioscientifica.com

It is plausible that this compound undergoes similar A-ring reduction, yielding corresponding 5α- and 3α/3β-hydroxy metabolites. The diacetate group at the 17-position is likely to be hydrolyzed, although the specific esterases involved and the rate of this reaction would require direct investigation.

Table 1: Potential Metabolites of this compound based on Norethindrone Metabolism

| Parent Compound | Potential Metabolite | Metabolic Pathway |

| This compound | 17-Desethynyl Norethindrone | Deacetylation |

| 17-Desethynyl Norethindrone | 5α-Dihydro-17-desethynyl norethindrone | 5α-reduction |

| 5α-Dihydro-17-desethynyl norethindrone | 3α,5α-Tetrahydro-17-desethynyl norethindrone | 3α-hydroxylation |

| 5α-Dihydro-17-desethynyl norethindrone | 3β,5α-Tetrahydro-17-desethynyl norethindrone | 3β-hydroxylation |

This table is predictive and based on the metabolism of norethindrone.

Enzyme-Mediated Transformations in Non-Human Biological Systems

Preclinical studies in various non-human biological systems have elucidated the roles of specific enzymes in the metabolism of norethindrone and its derivatives. In rats, the presence and activity of 20α-hydroxysteroid dehydrogenase, 5α-reductase, and 3α-hydroxysteroid dehydrogenase have been demonstrated in the uterus, vagina, and aorta. nih.gov The activity of these enzymes leads to the formation of various metabolites, with 5α-reductase being a rate-limiting step in the metabolism of certain norethisterone derivatives. nih.gov

Substituents on the steroid skeleton can significantly influence the rate and pathway of metabolism. For instance, methyl and ethylidene groups at the 7α- and 11-positions of the norethisterone molecule have been shown to inhibit 5α-reduction. nih.gov This suggests that the structural modifications in this compound, specifically the absence of the 17α-ethynyl group and the presence of a diacetate group, would likely alter its interaction with metabolic enzymes compared to norethindrone.

Microbial transformation has also been explored as a method for producing drug derivatives, utilizing enzymes from microorganisms to perform specific chemical modifications. nih.gov While no specific studies on the microbial transformation of this compound are available, this approach could potentially be used to generate novel metabolites for further pharmacological evaluation.

Investigation of Potential Metabolic Fate in Preclinical Models

The metabolic fate of synthetic progestins has been investigated in various preclinical models. For norethindrone, studies in rats have shown that it is metabolized in target tissues such as the uterus and vagina. nih.gov The metabolites formed in these tissues can have different biological activities compared to the parent compound.

Receptor Binding and Ligand Affinity Studies in Non-Human Tissues and Receptors

The biological effects of synthetic progestins are mediated through their binding to various steroid hormone receptors. The following subsections discuss the potential receptor binding profile of this compound based on data from norethindrone and its metabolites in non-human systems.

Progesterone (B1679170) Receptor Binding (Non-Human)

Norethindrone is a potent agonist of the progesterone receptor (PR). wikipedia.org Its high affinity for the PR is the basis for its progestogenic activity. It is anticipated that this compound, or its deacetylated metabolite, would also exhibit affinity for the progesterone receptor. However, the removal of the 17α-ethynyl group, which is known to be important for the progestogenic activity of norethindrone, may significantly alter its binding affinity and efficacy at the PR.

Androgen Receptor Binding (Non-Human)

Norethindrone is known to have weak androgenic activity due to its binding to the androgen receptor (AR). wikipedia.org Studies have shown that 5α-reduction of norethisterone enhances its binding affinity for the androgen receptor. dntb.gov.ua Therefore, it is possible that the 5α-reduced metabolites of 17-Desethynyl Norethindrone could also interact with the androgen receptor. The androgenic potency of these potential metabolites would require direct experimental evaluation. Some synthetic progestins have been shown to possess weak androgen-like properties in in vitro transactivation assays using human breast cancer cells. nih.gov

Estrogen Receptor Binding (Non-Human)

Norethindrone itself has a very low affinity for the estrogen receptor (ER). wikipedia.org However, compelling evidence from in vitro studies with rat osteoblasts and other cell lines has shown that the A-ring reduced metabolites of norethisterone, specifically 3α,5α-tetrahydro NET and 3β,5α-tetrahydro NET, can bind to and activate both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govbioscientifica.comnih.gov These non-aromatizable metabolites have been shown to induce estrogen-dependent responses, such as the induction of pituitary progestin receptors and uterine growth in castrated female rats. nih.gov This bioconversion of a progestogen into estrogenic compounds at the tissue level represents a form of intracrine modulation. bioscientifica.com

Consequently, while this compound itself is not expected to be a potent estrogen, its potential A-ring reduced metabolites could exhibit estrogenic activity by binding to estrogen receptors.

Table 2: Predicted Receptor Binding Profile of this compound and its Potential Metabolites

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) |

| This compound | Expected to bind | Likely weak binding | Likely very low affinity |

| 5α-Reduced Metabolites | Unknown | Potential for enhanced binding | Expected to bind and activate |

This table is predictive and based on data from norethindrone and its derivatives.

Other Steroid Receptor Interactions (Non-Human)

There is currently no publicly available scientific literature detailing the binding affinity or interaction of this compound with steroid receptors in non-human preclinical or in vitro models. Studies on the parent compound, norethindrone, have explored its binding to various steroid receptors; however, these findings cannot be directly extrapolated to its 17-desethynyl diacetate derivative.

Cannabinoid Receptor Interactions (Non-Human)

No research data could be located regarding the interaction, binding affinity, or functional modulation of cannabinoid receptors (CB1 or CB2) by this compound in non-human preclinical or in vitro studies. The scientific literature has not yet explored the relationship between this specific compound and the endocannabinoid system.

Modulation of Steroidogenesis Pathways (Preclinical/In Vitro)

There is a lack of available scientific evidence from preclinical or in vitro investigations to describe how this compound may modulate steroidogenesis pathways. Research into the effects of this specific compound on the activity of key steroidogenic enzymes has not been published.

Structure Activity Relationship Studies Preclinical/in Vitro

Comparative Analysis of Structural Modifications and Biological Activity

The biological activity of synthetic progestins is intricately linked to their molecular structure. The parent compound, norethindrone (B1679910), is a potent progestin, and its activity is largely attributed to two key structural features: the removal of the methyl group at carbon 10 (a 19-nor-testosterone derivative) and the presence of a 17-alpha-ethynyl group. oup.com

The absence of the 19-methyl group, a characteristic of 19-nortestosterone derivatives, generally enhances progestational activity. oup.com However, the most critical modification in the context of 17-Desethynyl Norethindrone Diacetate is the lack of the 17-alpha-ethynyl group. This substituent is crucial for the progestational and oral activity of many synthetic progestins. nih.govmedcraveebooks.com The ethynyl (B1212043) group at the 17-alpha position is known to hinder the metabolic deactivation of the 17-beta-hydroxyl group, thereby increasing the compound's oral bioavailability and potency. medcraveebooks.com

In this compound, the 17-alpha-ethynyl group is absent and is instead replaced by an acetyl group at the 17-beta position and another acetyl group forming a diacetate. This structural alteration is predicted to significantly reduce its progestational activity compared to norethindrone and norethindrone acetate (B1210297). Studies on related progestins have demonstrated that modifications at the 17-alpha position can dramatically alter biological effects. For instance, the introduction of a hydroxyl group at the 17-alpha position in 19-nor-progesterone leads to a drastic decrease in both receptor affinity and biological activity. nih.gov

The presence of the diacetate functional groups in this compound suggests it may function as a prodrug, potentially being metabolized to an active form. However, without the stabilizing effect of the 17-alpha-ethynyl group, any resulting active metabolite is likely to have a shorter half-life and lower potency.

| Compound | 19-Methyl Group | 17-alpha-Substituent | Predicted Progestational Activity |

|---|---|---|---|

| Norethindrone | Absent | Ethynyl | High |

| This compound | Absent | None (Diacetate at 17-beta) | Significantly Reduced |

| 19-nor-progesterone | Absent | Hydrogen | High |

| 17-alpha-hydroxy-19-nor-progesterone | Absent | Hydroxyl | Dramatically Decreased |

Elucidation of Molecular Mechanisms in Cell-Free and In Vitro Systems

The molecular mechanism of action for progestins like norethindrone involves binding to and activating intracellular progesterone (B1679170) receptors (PRs). nih.gov These ligand-receptor complexes then translocate to the nucleus, where they bind to specific DNA sequences known as progesterone response elements (PREs) on target genes, thereby modulating gene transcription. nih.gov

For this compound, it is hypothesized that its interaction with the PR would be substantially weaker than that of norethindrone. The 17-alpha-ethynyl group of norethindrone plays a critical role in the ligand's orientation and stability within the PR's ligand-binding pocket. drugbank.com The absence of this group in this compound would likely result in a less optimal fit and reduced binding affinity.

In vitro studies using cell-free systems with purified PRs could precisely quantify the binding affinity of this compound. Such assays would likely reveal a significantly lower affinity for both PR-A and PR-B isoforms compared to norethindrone. Furthermore, cell-based reporter gene assays in appropriate cell lines (e.g., breast cancer cell lines like T47D or MCF-7, which are rich in PRs) would be expected to show a markedly lower ability to induce transcription from PRE-driven reporter genes.

In Vitro Receptor Modulation Profiles

Synthetic progestins often exhibit cross-reactivity with other steroid receptors, including androgen receptors (AR), glucocorticoid receptors (GR), and mineralocorticoid receptors (MR). medcraveebooks.com Norethindrone, for example, is known to have some androgenic activity due to its interaction with the AR. medcraveebooks.com

The receptor modulation profile of this compound is predicted to be significantly different from that of norethindrone. The structural changes, particularly at the 17-position, would not only affect its affinity for the PR but also for other steroid receptors. It is plausible that the absence of the 17-alpha-ethynyl group could reduce its androgenic potential.

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |

|---|---|---|---|---|

| Norethindrone | High | Low to Moderate | Low | Low |

| This compound (Predicted) | Very Low | Very Low | Negligible | Negligible |

In vitro competitive binding assays would be necessary to definitively determine the receptor modulation profile of this compound. These assays would measure the compound's ability to displace radiolabeled ligands from each of the respective steroid receptors. Based on the structure-activity relationships of related compounds, it is anticipated that this compound would exhibit a weak affinity for all these receptors, rendering it largely inactive as a direct hormonal agent.

Role in Preclinical Research Models and Methodologies

Application as a Certified Reference Standard in Bioanalytical Assays

17-Desethynyl Norethindrone (B1679910) Diacetate plays a critical role in the pharmaceutical industry, primarily as a certified reference standard in bioanalytical assays. It is identified as a known impurity of Norethindrone Acetate (B1210297), specifically designated as Norethindrone Acetate EP Impurity E. cymitquimica.com Pharmaceutical quality control and regulatory compliance necessitate the precise identification and quantification of such impurities in active pharmaceutical ingredients (APIs) and finished drug products. synthinkchemicals.comsynzeal.com

The availability of 17-Desethynyl Norethindrone Diacetate as a high-purity reference material allows analytical chemists to develop and validate methods for testing Norethindrone Acetate. synzeal.comsynzeal.com These methods, often employing techniques like high-performance liquid chromatography (HPLC), are essential for routine batch release testing, stability studies, and ensuring the final product meets the stringent purity requirements set by pharmacopeias and regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). ijpsjournal.comsynzeal.compharmacopeia.cn The use of this specific impurity standard ensures the accuracy, specificity, and reproducibility of analytical procedures designed to monitor the levels of this compound in pharmaceutical preparations. synthinkchemicals.comlongdom.org

Below is a table summarizing the availability of this compound as a reference standard from various suppliers, highlighting its role in quality control.

| Supplier Category | Product Designation | Purpose in Bioanalytical Assays |

| Pharmaceutical Reference Standard Providers | Norethindrone Acetate EP Impurity E | Method development, validation, and quality control (QC) for ANDA/DMF filings. synzeal.comsynzeal.comsynzeal.com |

| Chemical Suppliers | This compound | Laboratory research and as an analytical standard for impurity profiling. cymitquimica.com |

| Pharmacopeial Standards | Impurity Reference Standards | Ensuring compliance with regulatory purity specifications. synthinkchemicals.compharmacopeia.cn |

Employment in Animal Models for Pharmacological Research (Non-Clinical)

The selection of animal models for the study of progestins like Norethindrone Acetate is based on their ability to recapitulate aspects of human physiology and response to hormonal agents. nih.gov The primary models used in the non-clinical evaluation of Norethindrone Acetate, and by extension its impurities, include rodents (mice and rats) and dogs. inchem.org

Mice and Rats: These models are frequently used for carcinogenicity studies. inchem.org Long-term administration of Norethindrone and its acetate, alone or in combination with estrogens, has been evaluated in various strains of mice and rats to assess effects on tissues such as the liver, pituitary, and mammary glands. inchem.org These studies are crucial for identifying potential proliferative effects and are a standard component of preclinical safety assessment.

Dogs: The beagle dog has been used historically in toxicological studies of contraceptive steroids. inchem.orgdntb.gov.ua This model can be sensitive to the progestational and hormonal effects of these compounds, particularly in mammary tissue.

The following table outlines the animal models used for the parent compound, which would be relevant for any toxicological assessment involving its impurities.

| Animal Model | Area of Investigation | Justification |

| Mice | Carcinogenicity, hormonal activity | Well-characterized genetic background; historical data on tumor incidence. inchem.org |

| Rats | Carcinogenicity, reproductive toxicology | Established model for assessing effects on liver, pituitary, and mammary tissue. nih.govinchem.org |

| Dogs | Chronic toxicity, mammary gland effects | High sensitivity to hormonal effects of progestins. inchem.orgdntb.gov.ua |

Experimental Design and Methodological Considerations in Animal Studies

Based on a comprehensive review of available scientific literature, no specific preclinical animal studies have been published for the compound this compound. Research has predominantly focused on its role as a process impurity in the synthesis of Norethindrone Acetate rather than its own biological activity in in vivo models.

Assessment of Compound Effects in Specific Preclinical Disease Models (e.g., endocrine disruption, metabolic pathways)

There is no available data from preclinical disease models assessing the specific effects of this compound on endocrine disruption or metabolic pathways. The potential for such effects can be inferred from the broader class of steroidal compounds, but direct experimental evidence for this specific impurity is not present in the current body of scientific research.

Contribution to Impurity Profiling and Method Validation in Pharmaceutical Development Research

This compound is primarily recognized in pharmaceutical research as a known impurity of Norethindrone Acetate, designated as Norethindrone Acetate EP Impurity E. cymitquimica.comsynthinkchemicals.com Its significance lies not in its therapeutic effect, but in its role as a reference standard for the development and validation of analytical methods designed to ensure the purity and quality of the active pharmaceutical ingredient (API), Norethindrone Acetate. synzeal.comsimsonpharma.com

The practice of impurity profiling is a critical component of pharmaceutical development, mandated by regulatory authorities like the International Conference on Harmonisation (ICH). allmpus.com The presence of impurities, even in trace amounts, can potentially impact the efficacy and safety of the final drug product. allmpus.com Therefore, robust analytical methods are required to detect, identify, and quantify impurities such as this compound. synzeal.com

Research has focused on developing sensitive, specific, and stability-indicating chromatographic methods, primarily using reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC). synzeal.comnih.gov These methods are designed to separate the main API (Norethindrone Acetate) from its related substances, including process impurities and degradation products. synzeal.com

Method validation is performed according to ICH guidelines to ensure the analytical procedure is fit for its intended purpose. synzeal.comnih.gov This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. synzeal.com The availability of well-characterized reference standards for impurities like this compound is essential for this validation process, particularly for establishing the specificity of the method and the accuracy of quantification. axios-research.com

For instance, a gradient reverse-phase UHPLC method was developed to separate Norethindrone Acetate from its impurities. The validation of this method included assessing parameters like the limit of detection (LOD) and limit of quantification (LOQ), which are crucial for controlling impurities at very low levels. synzeal.com

Interactive Data Table: Example Parameters for Analytical Method Validation

The following table outlines typical validation parameters assessed during the development of an HPLC method for Norethindrone Acetate and its impurities.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). | Peak purity of the analyte peak is demonstrated; resolution between adjacent peaks is >2.0. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery studies. | Recovery between 98.0% and 102.0%. |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (e.g., 3:1). |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1). |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits despite variations in flow rate, column temperature, etc. |

Future Research Directions

Emerging Analytical and Synthetic Approaches for Steroid-Related Compounds

The accurate detection and innovative synthesis of steroid-related compounds are fundamental to advancing research. Future efforts will likely focus on enhancing the sensitivity, specificity, and efficiency of these methodologies.

Analytical Approaches: Modern analytical techniques have significantly improved the detection of steroid compounds in various matrices. The evolution from traditional methods to advanced chromatographic and spectrometric techniques continues to push the boundaries of steroid analysis.

Chromatography and Mass Spectrometry: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstones of steroid analysis, offering high sensitivity and reproducibility. nih.govmdpi.comresearchgate.net Future research will likely focus on ultra-high-performance liquid chromatography combined with high-resolution mass spectrometry to detect trace amounts of steroid derivatives and their metabolites in complex biological samples. researchgate.net The combination of separation techniques like HPLC and GC with mass spectrometry has already greatly improved sensitivity and specificity, enabling the differentiation between endogenous and exogenous steroids. rsc.org

Sample Preparation: Advances in sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), are crucial for removing interfering substances and concentrating target analytes, thereby improving the accuracy of subsequent analyses. nih.govrsc.org

Novel Detection Methods: Emerging rapid detection techniques, including fluorescence spectrometry and various immunoassays, offer high-throughput screening capabilities. mdpi.com These methods are valuable for their speed and efficiency, although mass spectrometry-based approaches remain the gold standard for confirmation and detailed structural elucidation. researchgate.net

| Analytical Technique | Key Advantages | Future Research Focus |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity, resolution, and reproducibility. nih.gov | Untargeted profiling and discovery of new metabolites. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High sensitivity and applicability to a wide range of compounds. mdpi.comresearchgate.net | Combination with ultra-high-performance systems for enhanced resolution. researchgate.net |

| Immunoassays (e.g., ELISA) | High throughput, speed, and relatively low cost. nih.gov | Development of more specific antibodies for novel steroid derivatives. |

| Fluorescence Spectrometry | High sensitivity and minimal sample usage. mdpi.com | Application in high-throughput screening assays. mdpi.com |

Synthetic Approaches: The synthesis of novel steroid derivatives is driven by the need to explore new pharmacological activities and to create reference standards for analytical purposes.

Catalytic Methods: Recent advances in catalysis have enabled more efficient and stereoselective synthesis of steroid cores. nih.gov For instance, palladium-catalyzed cyclizations have been used to construct the characteristic polycyclic ring systems of steroids. nih.gov

Chemoenzymatic Synthesis: The use of enzymes in synthetic pathways offers high selectivity and sustainability. rsc.org Enzymatic modifications are crucial for introducing specific functional groups, such as hydroxyl groups, with high precision, which can be challenging to achieve through traditional chemical synthesis. rsc.org

Convergent Synthesis: Strategies that build complex molecules from smaller, pre-functionalized fragments (convergent synthesis) allow for greater flexibility and efficiency in creating a diverse range of steroid analogues. nih.gov This approach facilitates the rapid generation of novel compounds for biological screening.

Advanced Computational Modeling for Structure-Function Prediction and Binding Interactions

Computational modeling has become an indispensable tool in steroid research, providing insights into the relationship between a compound's structure and its biological activity. These in silico methods can predict how a steroid like 17-Desethynyl Norethindrone (B1679910) Diacetate might interact with biological targets, guiding further experimental work.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use the structural information of ligands to predict their binding properties to a macromolecule. nih.gov These models can identify key molecular features that influence a compound's affinity for a specific receptor, aiding in the design of new molecules with desired activities. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For steroid-related compounds, docking studies can elucidate the specific interactions within the ligand-binding domain of nuclear receptors, such as the progesterone (B1679170) receptor. nih.gov The flexibility of the receptor's binding pocket means that induced fit docking and molecular dynamics are often necessary to understand these interactions accurately. nih.gov

Homology Modeling and Molecular Dynamics: When experimental structures of a receptor are unavailable, homology modeling can be used to create a 3D model based on the structure of a related protein. nih.govpnas.org Molecular dynamics simulations can then be used to study the movement and interaction of the ligand-receptor complex over time, providing a more dynamic picture of the binding event. nih.gov These computational approaches are powerful tools for predicting the binding interactions of various steroidal ligands with their receptors. nih.gov

| Computational Method | Primary Application in Steroid Research | Potential Insights |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. nih.govmdpi.com | Identification of key structural features for receptor binding and activity. |

| Molecular Docking | Simulating the interaction between a steroid and its receptor. nih.gov | Understanding binding modes and predicting binding affinity. |

| Molecular Dynamics Simulation | Analyzing the physical movements of atoms and molecules in the receptor-ligand complex. nih.gov | Assessing the stability of binding and conformational changes in the receptor. |

Novel In Vitro and Ex Vivo Models for Mechanistic Elucidation of Related Steroids

To understand the precise biological mechanisms of steroid compounds, researchers are developing and utilizing increasingly sophisticated in vitro (cell-based) and ex vivo (tissue-based) models. These systems bridge the gap between computational predictions and in vivo studies.

In Vitro Models: Clonal cell lines are widely used to study the effects of steroids on specific cell types in a controlled environment. nih.gov Cell lines expressing specific steroid receptors, such as the progesterone receptor, are invaluable for dissecting the molecular pathways activated by ligands. nih.gov For example, studies have used cell lines to compare the transcriptional activities of different progestins. nih.gov Research using various cell lines has demonstrated the intracrine formation of sex hormones, highlighting the importance of peripheral tissues in steroid metabolism. mdpi.com

Ex Vivo Models: Ex vivo models, which use fresh tissue specimens, offer a more physiologically relevant system for studying hormone action. nih.gov These models preserve the tissue architecture and intercellular contacts, allowing for the study of steroids in a context that more closely mimics the in vivo environment. nih.govembopress.org For instance, ex vivo culture of human breast tissue has been used to investigate the differential effects of various progestins on cell proliferation. embopress.org

The development of these models is crucial, as traditional cell line-based assays can have limitations in predicting clinical outcomes. embopress.org Comparing the effects of steroids across different in vitro and ex vivo systems can provide a more comprehensive understanding of their cell-specific and tissue-specific actions. nih.gov

Interdisciplinary Research in Steroid Biochemistry and Pharmaceutical Chemistry

The future of steroid research lies in the integration of knowledge and techniques from various scientific disciplines. The complex nature of steroid action, from synthesis and metabolism to receptor interaction and physiological response, necessitates a collaborative approach.

Steroid Biochemistry and Molecular Biology: This intersection focuses on understanding the fundamental processes of steroid synthesis (steroidogenesis), metabolism, and the molecular mechanisms of receptor-mediated signaling. nih.gov Journals like The Journal of Steroid Biochemistry and Molecular Biology are dedicated to these areas, covering genetics, cell biology, and molecular medicine related to steroids. wikipedia.orgelsevier.com

Pharmaceutical and Medicinal Chemistry: This field applies the principles of chemistry and biology to the design and development of new therapeutic agents. iptsalipur.orgslideshare.netarpgweb.com For steroids, this involves modifying the core structure to enhance desired activities, improve pharmacokinetic properties, or reduce off-target effects. uomustansiriyah.edu.iq The synthesis of novel steroid derivatives with potential anticancer or other therapeutic activities is an active area of research. researchgate.net

The synergy between these fields is essential. For example, insights from molecular biology on receptor structure can guide medicinal chemists in designing more selective ligands. nih.gov Conversely, novel synthetic compounds from pharmaceutical chemistry can be used as tools by biochemists to probe the function of steroid signaling pathways. This interdisciplinary approach will be critical for fully elucidating the role of compounds like 17-Desethynyl Norethindrone Diacetate and harnessing the therapeutic potential of steroid-related molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.